molecular formula C20H21N5O3 B2822393 2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide CAS No. 605625-87-4

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide

Cat. No. B2822393
CAS RN: 605625-87-4
M. Wt: 379.42
InChI Key: DFEJGRFCHDEVSQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry, which is a part of various therapeutic classes of drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, nitriles, or aldehydes . For instance, 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was prepared in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded the final product .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties . They are involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole derivative would depend on its exact molecular structure. For instance, 1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Research on N-substituted phenyl acetamide benzimidazole derivatives, including structures similar to the compound , demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives being more potent than standard drugs like Sultamicillin (Chaudhari et al., 2020).

Antihistaminic Activity

  • A study on the synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines, closely related to the mentioned compound, highlighted their potential as antihistamines. These compounds showed potent in vivo antihistaminic activity, suggesting their usefulness in treating allergic reactions (Janssens et al., 1985).

Prokinetic Agents

  • Investigations into Cinitapride and its benzimidazole derivatives, which share a similar structural framework with the compound , were conducted for their anti-ulcerative and prokinetic activities. These studies aimed to explore the effects of incorporating a benzimidazole moiety into the Cinitapride skeleton, indicating positive impacts on anti-ulcer activity (Srinivasulu et al., 2005).

ACAT-1 Inhibition

  • The discovery of compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, which are aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), suggests the potential for treating diseases associated with ACAT-1 overexpression. This underscores the therapeutic significance of benzimidazole derivatives in managing conditions like atherosclerosis (Shibuya et al., 2018).

Mechanism of Action

While the specific mechanism of action for “2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide” is not available, benzimidazole derivatives are known to exhibit a wide range of biological activities. For instance, Mizolastine, a benzimidazole derivative, is a histamine H1 receptor antagonist used for treating allergic reactions .

Safety and Hazards

While specific safety and hazard information for “2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide” is not available, it’s important to handle all chemical compounds with care. For instance, 2-(Piperidin-4-yl)-1H-benzo[d]imidazole is classified as an irritant .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(21-15-5-7-16(8-6-15)25(27)28)13-24-11-9-14(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,14H,9-13H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEJGRFCHDEVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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